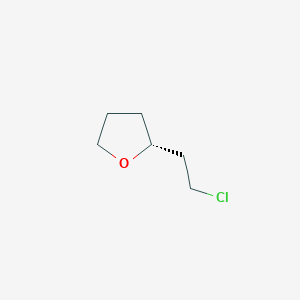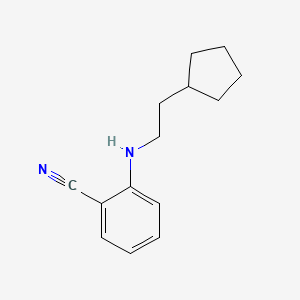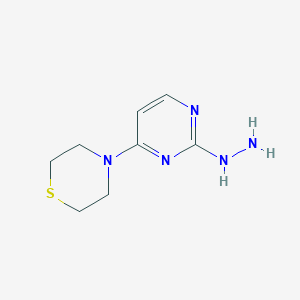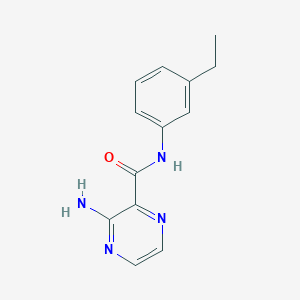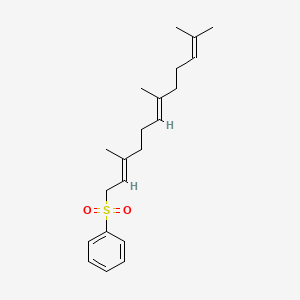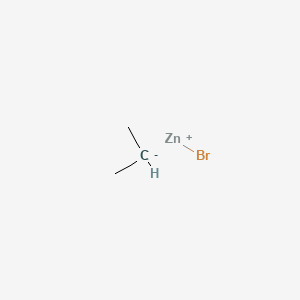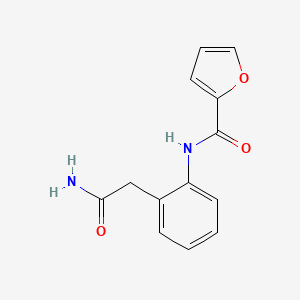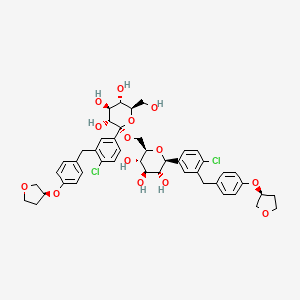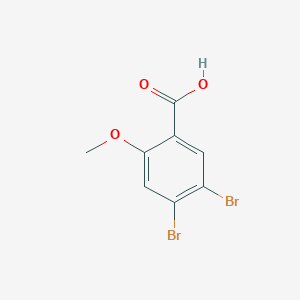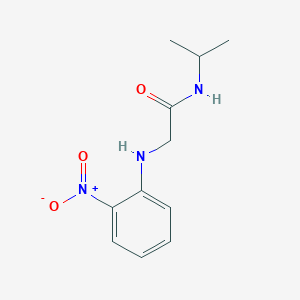
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an isopropyl group, a nitrophenyl group, and an aminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-((2-nitrophenyl)amino)acetamide typically involves the reaction of 2-nitroaniline with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-nitroaniline attacks the carbonyl carbon of isopropyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: n-Isopropyl-2-((2-aminophenyl)amino)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitroaniline and isopropyl acetic acid.
Scientific Research Applications
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Isopropyl-2-((2-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. The nitrophenyl group can participate in electron transfer reactions, while the aminoacetamide moiety can form hydrogen bonds with target proteins, leading to modulation of their functions.
Comparison with Similar Compounds
Similar Compounds
2-Nitroacetanilide: Similar structure but lacks the isopropyl group.
N-Isopropyl-2-aminophenylacetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-Nitrophenyl)acetamide: Similar structure but lacks the isopropyl group.
Uniqueness
n-Isopropyl-2-((2-nitrophenyl)amino)acetamide is unique due to the presence of both the isopropyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(2-nitroanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H15N3O3/c1-8(2)13-11(15)7-12-9-5-3-4-6-10(9)14(16)17/h3-6,8,12H,7H2,1-2H3,(H,13,15) |
InChI Key |
YTPYQXRTELDRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)


